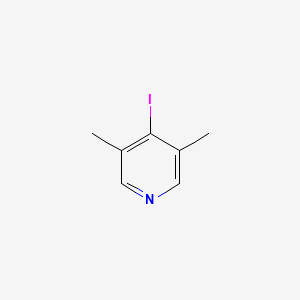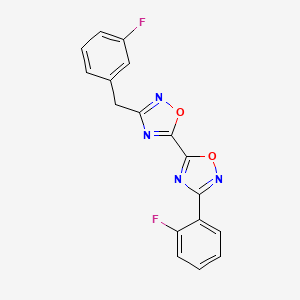
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole, also known as FBD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. FBD is a bi-1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole in inducing apoptosis in cancer cells involves the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of caspases. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and to upregulate the expression of pro-apoptotic proteins, such as Bax and Bak.
Biochemical and Physiological Effects:
This compound has also been shown to possess anti-inflammatory and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, this compound is also known to be unstable under acidic conditions, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole. One potential direction is to investigate the use of this compound as a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of this compound in the development of new materials with unique electronic and optical properties.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields of science. Its unique structure and diverse biological activities make it an attractive target for further research.
Méthodes De Synthèse
The synthesis of 3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole involves a multi-step process, which includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then reacted with 3-fluorobenzyl bromide to form the corresponding N-3-fluorobenzyl-2-fluorobenzohydrazide. Finally, the cyclization of this intermediate is carried out using phosphorus oxychloride to form this compound. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
3-(3-Fluorobenzyl)-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This activity is attributed to the ability of this compound to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-11-5-3-4-10(8-11)9-14-20-16(24-22-14)17-21-15(23-25-17)12-6-1-2-7-13(12)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYTNBFPJCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

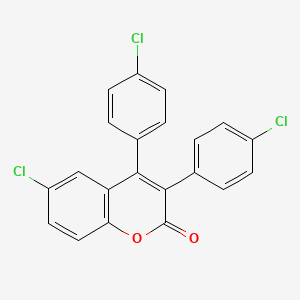
![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)
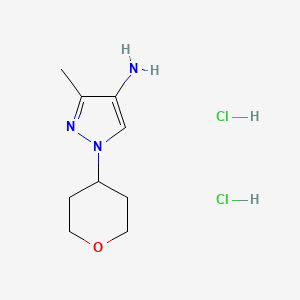
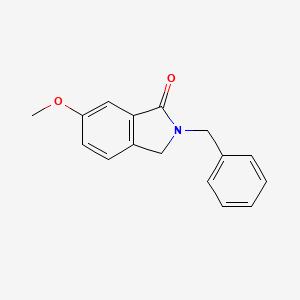
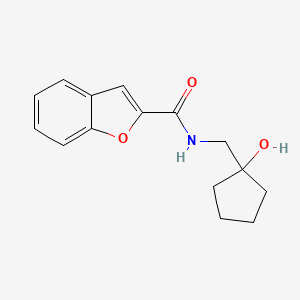
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)
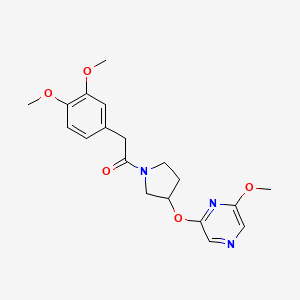
![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)
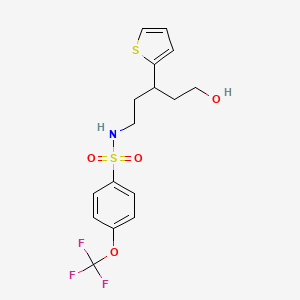
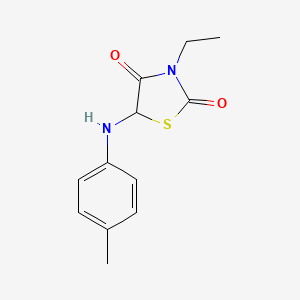
![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)
